2-Azido-4-bromophenol
Description
Significance of Aryl Halides and Azides as Versatile Synthetic Precursors
Aryl halides and organic azides are foundational functional groups in the toolkit of synthetic organic chemists. ontosight.aiorgsyn.org Aryl halides, such as the bromo-substituted phenol (B47542), are precursors for a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.orgchemimpex.com These include well-established transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions, which are instrumental in constructing complex aromatic systems. The bromine atom in 2-Azido-4-bromophenol provides a reactive handle for such transformations. chemimpex.com
Organic azides are highly energetic and versatile functional groups with a rich reaction chemistry. orgsyn.orgresearchgate.net They can undergo a variety of transformations, including reduction to primary amines, the Staudinger ligation, and, most notably, the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings, a cornerstone of "click chemistry". ontosight.aimdpi.com This reaction is prized for its high efficiency, selectivity, and biocompatibility. mdpi.com The azide (B81097) group in this compound thus offers a gateway to nitrogen-containing heterocycles and bioconjugation applications. ontosight.aiorgsyn.org
Overview of Strategic Importance of Phenolic Moieties in Advanced Chemical Transformations
The phenolic hydroxyl group adds another layer of synthetic versatility to the this compound scaffold. Phenols are weakly acidic and can be readily deprotonated to form phenoxides, which are excellent nucleophiles for ether synthesis (Williamson ether synthesis) and esterification reactions. The hydroxyl group can also direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring and can be a crucial component in the formation of various heterocyclic systems. Furthermore, the phenolic moiety is a common feature in many biologically active natural products and pharmaceutical agents, making its inclusion in a synthetic building block highly desirable. mdpi.com
Scope of Research for this compound as a Privileged Building Block
The combination of these three functional groups in a single, relatively simple molecule makes this compound a "privileged building block." This term refers to a molecular scaffold that can be elaborated into a wide variety of structures with diverse applications. The presence of the bromo, azido (B1232118), and hydroxyl groups allows for a high degree of synthetic flexibility, enabling chemists to selectively react one group while leaving the others intact for subsequent transformations.
Research into this compound and related structures is exploring their use in the synthesis of novel heterocyclic compounds, polymers, and materials with tailored electronic and photophysical properties. The ability to participate in both cross-coupling and click chemistry reactions makes this scaffold particularly attractive for the construction of complex, multifunctional molecules for applications in medicinal chemistry, materials science, and chemical biology. The synthesis of 2-amino-4-bromophenol, a closely related compound, is achieved through the reduction of 4-bromo-2-nitrophenol, highlighting a potential synthetic route to the azido analogue via diazotization and azide substitution of the corresponding amine. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-2-6(11)5(3-4)9-10-8/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSDAGYXBJRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 2 Azido 4 Bromophenol
Azide-Mediated Transformations
The azide (B81097) group in 2-Azido-4-bromophenol is a versatile functional handle for a range of chemical transformations. Its ability to undergo 1,3-dipolar cycloadditions and reactions with phosphines forms the basis of its synthetic utility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Investigations
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles. frontiersin.org While specific studies detailing the participation of this compound in CuAAC reactions are not extensively documented in publicly available literature, the general principles of this reaction are well-established for a wide range of aryl azides. nih.govorganic-chemistry.orgresearchgate.net The reaction involves the formation of a copper(I)-acetylide intermediate which then reacts with the azide in a stepwise manner. nih.gov
A hallmark of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The regioselectivity of the copper-catalyzed process is a direct consequence of the reaction mechanism, which proceeds through a six-membered copper-containing intermediate. rsc.org For an aryl azide like this compound, the electronic nature of the substituents on the aromatic ring can influence the reaction rate, but generally does not alter the regiochemical outcome. nih.gov The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the phenyl ring of this compound would be expected to modulate the electronic properties of the azide, but the fundamental preference for the 1,4-isomer in CuAAC would remain.
The efficiency of the CuAAC reaction is highly dependent on the catalytic system employed. mdpi.com Copper(I) is the active catalytic species, which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. uidaho.edu
The choice of ligand is crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction rate. nih.govresearchgate.net A variety of ligands have been developed for CuAAC, with tris(triazolylmethyl)amines, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), being particularly effective. nih.gov These ligands not only enhance the catalytic activity but can also protect the catalyst from oxidation. uidaho.edu For aryl azides, the nature of the ligand can significantly impact the reaction kinetics. researchgate.net While specific ligand screening for the CuAAC reaction of this compound is not reported, general findings suggest that polydentate nitrogen-based ligands are highly effective in promoting the cycloaddition of aryl azides with terminal alkynes. nih.govresearchgate.net
Table 1: Representative Catalytic Systems for CuAAC of Aryl Azides
| Copper Source | Ligand/Additive | Reducing Agent (if applicable) | Solvent | General Observations |
| CuI | None | N/A | Various organic solvents | Effective, but can be prone to oxidation. |
| CuSO₄·5H₂O | Sodium Ascorbate | Sodium Ascorbate | Water, t-BuOH/H₂O | The most common and robust system. |
| Cu(OAc)₂ | Tris(triazolylmethyl)amine (TBTA) | Sodium Ascorbate | Aqueous buffers | Ligand accelerates the reaction and protects the catalyst. |
| [Cu(CH₃CN)₄]PF₆ | Various N-heterocyclic carbenes (NHCs) | N/A | Organic solvents | Can be highly active, especially under neat conditions. nih.gov |
This table presents generalized catalytic systems for CuAAC reactions involving aryl azides and is not specific to this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Research
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition that relies on the high reactivity of strained cyclooctynes. magtech.com.cn This bioorthogonal reaction is particularly valuable for applications in biological systems where the toxicity of copper is a concern. magtech.com.cn While direct experimental data for the SPAAC reaction of this compound is scarce, the principles of this reaction are broadly applicable to aryl azides.
The driving force for SPAAC is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition with an azide. magtech.com.cn A variety of strained alkynes have been developed with varying degrees of reactivity and stability. nih.gov Common examples include dibenzocyclooctynes (DBCO or DIBO) and bicyclo[6.1.0]non-4-yne (BCN). acs.orgnih.gov The reactivity of these alkynes with an azide is influenced by both the degree of ring strain and the electronic properties of the alkyne. nih.gov For an aryl azide like this compound, the reaction kinetics would be primarily determined by the choice of the strained alkyne. researchgate.net The electronic substituents on the aryl azide can have a secondary effect on the reaction rate. researchgate.net
Table 2: Common Strained Alkynes Used in SPAAC and Their General Reactivity
| Strained Alkyne | Abbreviation | General Reactivity with Azides |
| Dibenzocyclooctynol | DIBO | High reactivity due to significant ring strain. |
| Dibenzoazacyclooctyne | DBCO | High reactivity and good stability. |
| Bicyclo[6.1.0]non-4-yne | BCN | Moderate reactivity, often used in bioorthogonal chemistry. |
| Difluorinated cyclooctyne | DIFO | Enhanced reactivity due to electron-withdrawing fluorine atoms. magtech.com.cn |
This table provides a general overview of the reactivity of common strained alkynes and is not based on specific data for this compound.
Staudinger Ligation Reactions and Derivatives
The Staudinger ligation is a powerful method for forming an amide bond through the reaction of an azide with a phosphine (B1218219) bearing an ortho-ester group. sigmaaldrich.comthermofisher.com The reaction proceeds via the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the amide product and a phosphine oxide. raineslab.com A simpler version of this reaction, the Staudinger reduction, involves the hydrolysis of the aza-ylide to produce an amine and a phosphine oxide. raineslab.com
Reductive Transformations of the Azido (B1232118) Group to Amine
The conversion of the azido group in this compound to an amine is a pivotal transformation in organic synthesis, providing a pathway to various functionalized aromatic amines. This reduction can be achieved through several mechanistic routes, each with its own set of reagents and conditions.
The reduction of aryl azides, such as this compound, to their corresponding amines can proceed through different mechanistic pathways depending on the reducing agent employed. Common methods include catalytic hydrogenation, reduction with metal hydrides like lithium aluminum hydride (LiAlH4), and the Staudinger reaction. libretexts.orglibretexts.org
One prevalent mechanism involves the use of thioacetic acid, which can reduce an azide to an amine. This reaction can sometimes lead to a mixture of the amine and the corresponding amide. The formation of the amine is proposed to occur through the hydrolysis of a hydroxyimine intermediate. researchgate.net Another possibility is the initial reduction of the azide to the amine, which is then acylated by thioacetic acid to form the amide. researchgate.net
The electronic character of the azide plays a crucial role in the reaction mechanism. Electron-rich azides tend to undergo a bimolecular coupling with thiocarboxylates through a [3+2] cycloaddition, forming a thiatriazoline intermediate. In contrast, highly electron-poor azides couple via a bimolecular union of the terminal nitrogen of the azide with the sulfur of the thiocarboxylate to yield a linear adduct, which then cyclizes to the thiatriazoline. researchgate.net The decomposition of this intermediate to the amide proceeds via a retro-[3+2] cycloaddition. researchgate.net
Hydrogen sulfide (B99878) (H2S) and its conjugate base, hydrosulfide (B80085) (HS-), are also effective reagents for the reduction of aryl azides. Mechanistic studies suggest that HS- is the active species. nih.gov The reaction is proposed to initiate with a reversible nucleophilic attack of HS- on the terminal, most electrophilic nitrogen atom of the azide. This is followed by an attack of a second equivalent of HS- on the initially formed anionic azidothiol intermediate, leading to the release of dinitrogen (N2), disulfide (HS2-), and the arylamine product. nih.gov
Below is a table summarizing common reducing agents and their general applicability for the reduction of aryl azides.
| Reducing Agent | General Conditions | Notes |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Typically requires a hydrogen atmosphere and a palladium on carbon catalyst. | A common and effective method for clean reduction. |
| Lithium Aluminum Hydride (LiAlH4) | A powerful reducing agent, often used in ethereal solvents like THF. libretexts.org | Can also reduce other functional groups, so chemoselectivity can be a concern. |
| Staudinger Reaction (e.g., PPh3, then H2O) | Involves the reaction of the azide with a phosphine, followed by hydrolysis of the resulting aza-ylide. | A mild and selective method for azide reduction. |
| Thioacetic Acid (AcSH) | Can lead to a mixture of amine and amide products. researchgate.netnih.gov | The reaction pathway is influenced by the electronic properties of the azide. researchgate.net |
| Hydrogen Sulfide (H2S) / Hydrosulfide (HS-) | The active reducing species is HS-. nih.gov | The reaction proceeds via nucleophilic attack on the terminal nitrogen of the azide. nih.gov |
Thermal and Photochemical Decomposition Pathways of the Azide
Aryl azides are known to be sensitive to both heat and light, which can induce the extrusion of dinitrogen (N2) to form a highly reactive nitrene intermediate. The fate of this nitrene determines the final product distribution and is influenced by the reaction conditions and the structure of the starting azide.
Thermal decomposition of aryl azides typically leads to the formation of nitrenes. scielo.br The temperature required for decomposition and the nature of the resulting products are highly dependent on the azide's structure. rsc.org In some cases, the nitrene intermediate can undergo intramolecular cyclization reactions. For instance, the thermolysis of certain azides in xylene can lead to the formation of indole (B1671886) derivatives in good yields. scielo.br However, under more vigorous conditions, thermal decomposition can also lead to the formation of polymeric materials. rsc.org
Photochemical decomposition, induced by irradiation with light, also generates a nitrene intermediate. nih.gov Studies on related azido-nitrophenols have shown that irradiation with visible light results in the formation of nitrene intermediates with a singlet to triplet ratio that can range from 6:1 to 9:1. nih.gov This reactive intermediate can then engage in various subsequent reactions, including insertion into C-H bonds or addition to double bonds. The photochemical properties of azides make them useful as photoaffinity labeling reagents, where they can form covalent bonds with biological macromolecules upon irradiation. nih.gov
The decomposition pathways of this compound, both thermal and photochemical, are expected to proceed through a 2-nitreno-4-bromophenol intermediate. The subsequent reactions of this nitrene will be influenced by the presence of the hydroxyl and bromine substituents on the aromatic ring, as well as the reaction medium.
Bromine-Directed Reactivity
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The bromine atom in this compound makes it a suitable substrate for these transformations.
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out under mild conditions, such as at room temperature in a basic solvent like diethylamine. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. youtube.com The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. youtube.com The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A significant side reaction can be the homocoupling of the terminal alkyne, which can be minimized by controlling the reaction conditions. washington.edu
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a base. wikipedia.orgalfa-chemistry.comchemeurope.com This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the coordination of the amine to the resulting palladium complex. alfa-chemistry.comchemeurope.com Deprotonation of the coordinated amine by the base leads to the formation of a palladium amide complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. alfa-chemistry.comjk-sci.com The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky phosphine ligands often being required for less reactive aryl chlorides. jk-sci.com
The following table summarizes key features of these two important cross-coupling reactions as they might apply to this compound.
| Reaction | Coupling Partner | Catalyst System | Typical Base | Bond Formed |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst wikipedia.org | Amine base (e.g., diethylamine) wikipedia.org | C(sp)-C(sp2) |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(0) catalyst with phosphine ligands wikipedia.orgjk-sci.com | Strong base (e.g., sodium tert-butoxide) | C(aryl)-N |
Nucleophilic Aromatic Substitution on the Brominated Phenol (B47542)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comyoutube.com For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The reaction proceeds through an addition-elimination mechanism. youtube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com The rate of reaction is influenced by the nature of the leaving group, with the reactivity order generally being F > Cl > Br > I. This is because the first step, the formation of the Meisenheimer complex, is usually the rate-determining step, and the high electronegativity of fluorine helps to stabilize the transition state leading to this intermediate. masterorganicchemistry.com
While the bromine atom in this compound is a potential leaving group, the activating effect of the azido and hydroxyl groups is not as strong as that of nitro groups, which are classic activators for SNAr reactions. libretexts.org Therefore, forcing conditions or the use of very strong nucleophiles might be necessary to effect nucleophilic aromatic substitution at the bromine-bearing carbon.
Radical Reactions Involving the Aryl Bromide
The carbon-bromine bond in aryl bromides can undergo homolytic cleavage under certain conditions to generate an aryl radical. This can be initiated by heat, light, or a radical initiator. lumenlearning.com Radical reactions offer alternative pathways for the functionalization of aryl bromides.
One important type of radical reaction is dehalogenation, which can be achieved using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom from the aryl bromide to form an aryl radical and tributyltin bromide. The aryl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the dehalogenated arene and regenerate the tributyltin radical, thus propagating the chain. libretexts.org
Aryl radicals can also participate in carbon-carbon bond-forming reactions. For instance, they can add to alkenes or alkynes in radical addition reactions. youtube.com These reactions can be complex, and the outcome depends on the specific reactants and conditions used. The field of radical chemistry is extensive, with ongoing research developing new and synthetically useful transformations. libretexts.org
Phenolic Hydroxyl Group Transformations
The hydroxyl group of this compound serves as a versatile handle for a variety of chemical modifications. Its nucleophilic character allows for reactions with a range of electrophiles, leading to the formation of ethers and esters. Furthermore, under specific catalytic conditions, it can participate in coupling reactions to form new carbon-oxygen bonds.
O-Alkylation and O-Acylation Reactions
The conversion of the phenolic hydroxyl group of this compound into ether or ester functionalities is a fundamental transformation in organic synthesis. These reactions not only serve to protect the hydroxyl group, allowing for selective reactions at other positions, but also introduce new molecular fragments that can significantly alter the compound's properties.
O-Alkylation reactions of phenols are typically achieved via the Williamson ether synthesis, which involves the deprotonation of the phenol to form a more nucleophilic phenoxide, followed by its reaction with an alkyl halide. masterorganicchemistry.com The choice of base and solvent is crucial to ensure efficient reaction and minimize side products. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). nih.gov The reactivity of the alkylating agent also plays a significant role, with primary alkyl halides and sulfonates being the most effective electrophiles. nih.gov
While specific examples for this compound are not extensively documented in dedicated studies, the general principles of phenol O-alkylation are directly applicable. The electron-withdrawing nature of the azide and bromine substituents can influence the acidity of the phenolic proton, potentially requiring milder reaction conditions compared to unsubstituted phenol.
O-Acylation of this compound can be readily accomplished using various acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The high reactivity of acyl halides generally leads to high yields of the corresponding esters under mild conditions.
The following interactive table summarizes representative conditions for O-alkylation and O-acylation of substituted phenols, which can be extrapolated to this compound.
| Transformation | Reagents | Base | Solvent | Temperature | Typical Yield (%) |
| O-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃ | DMF | Room Temp. to 80 °C | 85-95 |
| O-Alkylation | Alkyl Tosylate | NaH | THF | 0 °C to Room Temp. | 80-90 |
| O-Acylation | Acyl Chloride (e.g., AcCl, BzCl) | Pyridine | CH₂Cl₂ | 0 °C to Room Temp. | 90-98 |
| O-Acylation | Acetic Anhydride | Et₃N, DMAP | CH₂Cl₂ | Room Temp. | 90-97 |
This data is representative of general phenol reactivity and serves as a predictive guide for this compound.
Coupling Reactions at the Phenolic Hydroxyl Position
Beyond simple alkylation and acylation, the phenolic hydroxyl group of this compound can participate in more advanced carbon-oxygen bond-forming reactions, such as the Ullmann condensation. The Ullmann reaction and its modern variants are powerful methods for the formation of diaryl ethers. nih.gov Traditionally, these reactions involve the copper-catalyzed coupling of a phenol with an aryl halide at elevated temperatures. organic-chemistry.org
Modern advancements in catalysis have led to the development of milder and more efficient protocols, often employing copper or palladium catalysts with various ligands. organic-chemistry.org For a substrate like this compound, the Ullmann condensation could be envisioned to proceed by reacting its phenoxide with an activated aryl halide in the presence of a suitable copper catalyst.
While specific literature detailing the Ullmann-type coupling of this compound is scarce, the general applicability of this reaction to a wide range of substituted phenols suggests its feasibility. The presence of the azide and bromine moieties would require careful selection of reaction conditions to avoid undesired side reactions.
Interplay and Orthogonality of Azide, Bromine, and Phenol Reactivities
The presence of three distinct functional groups on the this compound ring system presents both a challenge and an opportunity for synthetic chemists. The key to harnessing the full potential of this molecule lies in understanding and controlling the interplay and orthogonality of the reactivities of the azide, bromine, and phenolic hydroxyl groups.
Orthogonal protection strategies are crucial for the selective functionalization of this compound. researchgate.net For instance, the phenolic hydroxyl group can be protected as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether, allowing for subsequent reactions at the bromine or azide positions without interference. The choice of protecting group is dictated by its stability under the conditions required for the next synthetic step and the ease of its removal.
The azide group is a versatile functional handle that can participate in a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Staudinger reaction. nih.govillinois.edu These reactions are generally bioorthogonal, meaning they proceed under mild conditions and are compatible with a wide range of other functional groups, including the phenolic hydroxyl and the aryl bromide. nih.gov
The bromine atom is a classic handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. d-nb.info These powerful C-C and C-N bond-forming reactions allow for the introduction of a vast array of substituents at the 4-position of the phenol ring.
The chemoselectivity of reactions involving this compound is highly dependent on the reaction conditions. For example, under basic conditions, the phenolic proton is the most acidic and will react preferentially with electrophiles. In contrast, palladium-catalyzed cross-coupling reactions will selectively target the C-Br bond. The azide group typically remains inert under many of these conditions, allowing for its later functionalization.
The following table outlines the orthogonal reactivity of the functional groups present in this compound.
| Functional Group | Typical Reaction | Catalyst/Reagents | Orthogonality |
| Phenolic Hydroxyl | O-Alkylation/O-Acylation | Base, Electrophile | Can be protected to allow for reactions at Br and N₃. |
| Bromine | Suzuki Coupling | Pd catalyst, Boronic acid, Base | Generally unreactive under conditions for O-alkylation or azide reactions. |
| Bromine | Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | Tolerates the azide and protected hydroxyl groups. d-nb.infolibretexts.org |
| Azide | CuAAC (Click Chemistry) | Cu(I) catalyst, Alkyne | Highly specific and orthogonal to most other functional groups. nih.gov |
| Azide | Staudinger Reaction | Phosphine | Mild conditions, compatible with the aryl bromide and phenol. illinois.edu |
Advanced Spectroscopic and Structural Characterization of 2 Azido 4 Bromophenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Azido-4-bromophenol, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provide comprehensive structural information.
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three distinct aromatic protons and the phenolic hydroxyl proton. The substitution pattern on the benzene (B151609) ring influences the chemical shifts (δ) and coupling patterns of the aromatic protons. The electron-withdrawing nature of the bromo and azido (B1232118) groups and the electron-donating effect of the hydroxyl group all modulate the electronic environment of the ring protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar substituted phenols.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| H-3 | ~7.15 | C-3: ~120.0 | d, J ≈ 8.5 Hz |
| H-5 | ~7.30 | C-5: ~133.0 | dd, J ≈ 8.5, 2.5 Hz |
| H-6 | ~7.05 | C-6: ~118.0 | d, J ≈ 2.5 Hz |
| OH | Variable (broad s) | C-1 (C-OH): ~150.0 | - |
| - | - | C-2 (C-N₃): ~130.0 | - |
| - | - | C-4 (C-Br): ~115.0 | - |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. sdsu.eduyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their ortho relationship. A weaker correlation might also be observed between H-3 and H-5 (meta coupling).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. researchgate.net This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For instance, it would link the ¹H signal at ~7.15 ppm to the ¹³C signal at ~120.0 ppm (C-3).
H-3 correlating to C-1, C-2, and C-5.
H-5 correlating to C-1 and C-3.
H-6 correlating to C-2 and C-4.
These combined 2D techniques provide definitive evidence for the 1,2,4-substitution pattern of the hydroxyl, azido, and bromo groups on the phenolic ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are highly effective for identifying the specific functional groups present in a molecule.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the azide (B81097) and phenolic groups.
Azide (–N₃) Group: The most prominent feature of the azide group is its intense and sharp asymmetric stretching vibration (νₐₛ), which appears in a relatively uncongested region of the IR spectrum, typically around 2100-2150 cm⁻¹. rsc.orgnih.gov The corresponding symmetric stretch (νₛ) is usually much weaker in the IR spectrum but can sometimes be observed in the Raman spectrum.
Phenolic (–OH) Group: The hydroxyl group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, corresponding to the O–H stretching vibration. The broadness is due to intermolecular hydrogen bonding. A sharp band in this region would indicate a free, non-hydrogen-bonded OH group. The C–O stretching vibration of the phenol (B47542) appears in the 1200-1260 cm⁻¹ region. nist.gov
Other significant vibrations include aromatic C–H stretching (above 3000 cm⁻¹), aromatic C=C ring stretching (1450-1600 cm⁻¹), and the C–Br stretching vibration, which is expected at lower frequencies (typically below 700 cm⁻¹).
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| O–H Stretch | Phenolic –OH | 3200 - 3600 | Strong, Broad |
| Aromatic C–H Stretch | Ar–H | 3000 - 3100 | Medium |
| Asymmetric N₃ Stretch | Azide –N₃ | 2100 - 2150 | Strong, Sharp |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |
| C–O Stretch | Phenolic C–O | 1200 - 1260 | Strong |
| C–Br Stretch | Bromo C–Br | 500 - 700 | Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte. whitman.edu
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a characteristic signature for a monobrominated compound.
Fragmentation of the molecular ion provides structural clues. miamioh.educhemguide.co.uk A very common and characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This would result in a prominent fragment ion at [M-28]⁺. Other potential fragmentations could involve the loss of a bromine radical (•Br) or carbon monoxide (CO).
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (for ⁷⁹Br / ⁸¹Br) | Formation Pathway |
| [M]⁺ | [C₆H₄BrN₃O]⁺ | 213 / 215 | Molecular Ion |
| [M-N₂]⁺ | [C₆H₄BrNO]⁺ | 185 / 187 | Loss of dinitrogen |
| [M-N₂-CO]⁺ | [C₅H₄Br]⁺ | 157 / 159 | Loss of N₂ and CO |
| [M-Br]⁺ | [C₆H₄N₃O]⁺ | 134 | Loss of bromine radical |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). measurlabs.comlongdom.orgresearchgate.net This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. nih.gov For this compound (C₆H₄⁷⁹BrN₃O), the calculated monoisotopic mass can be compared to the experimentally measured mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. thermofisher.com
Table 4: High-Resolution Mass Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C₆H₄N₃O⁷⁹Br | ⁷⁹Br | 212.9568 |
| C₆H₄N₃O⁸¹Br | ⁸¹Br | 214.9548 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique that investigates the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. youtube.com The specific wavelengths of light absorbed correspond to the energy differences between these orbitals, providing valuable information about the molecule's electronic structure. wikipedia.org The sections of a molecule responsible for absorbing light are known as chromophores. youtube.com
In the case of this compound, the primary chromophore is the substituted benzene ring. The electronic structure of this molecule is characterized by the presence of sigma (σ) bonds, pi (π) bonds, and non-bonding (n) electron pairs, primarily on the oxygen and nitrogen atoms. The absorption of UV-Vis radiation by organic molecules like this is generally restricted to functional groups that contain valence electrons of low excitation energy. youtube.com
The main electronic transitions expected for this compound involve the promotion of electrons from π and n orbitals to antibonding pi (π*) orbitals.
π → π Transitions:* These transitions arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. bartleby.com Aromatic systems, such as the benzene ring in this compound, typically exhibit strong π → π* transitions. wikipedia.org Benzene itself shows absorption bands around 180 nm, 200 nm, and 255 nm. wikipedia.org The presence of substituents—the azido, bromo, and hydroxyl groups—on the benzene ring can shift the position and intensity of these absorption bands. These transitions are generally characterized by high molar absorptivity values. libretexts.org
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (lone pair) to an antibonding π* orbital. bartleby.com The hydroxyl (-OH) and azido (-N₃) groups in this compound contain lone pairs of electrons, making n → π* transitions possible. bartleby.com These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. bartleby.com However, they are typically much weaker, with lower molar absorptivity values. libretexts.org
The UV-Vis spectrum of this compound is therefore expected to be a composite of these transitions, shaped by the electronic effects of its various functional groups.
| Electronic Transition | Orbitals Involved | Typical Chromophore | Expected Characteristics |
|---|---|---|---|
| π → π | Bonding π to Antibonding π | Substituted Benzene Ring | High intensity (large molar absorptivity) |
| n → π | Non-bonding (lone pair) to Antibonding π | -OH group, -N₃ group | Low intensity (small molar absorptivity), longer wavelength |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound has not been detailed in the surveyed literature, the principles of the technique and data from related substituted phenols and brominated aromatic compounds allow for a well-grounded prediction of its solid-state characteristics. acs.orgmdpi.com Small organic molecules like this compound typically crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). spast.org The data obtained from a crystallographic analysis would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise atomic coordinates for each atom in the molecule.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.102 |
| b (Å) | 13.082 |
| c (Å) | 25.333 |
| α (°) | 90 |
| β (°) | 94.91 |
| γ (°) | 90 |
| Volume (ų) | 2353.6 |
| Z (Molecules per unit cell) | 8 |
Note: The data in this table is for an illustrative compound, (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one, and serves to exemplify typical crystallographic parameters. spast.org
The crystal structure reveals not only the intramolecular geometry but also how molecules pack together in the solid state, which is governed by a variety of intermolecular interactions. mdpi.comrsc.org
Molecular Conformation: For this compound, the benzene ring is expected to be largely planar. The hydroxyl and azido substituents attached to the ring may exhibit slight torsion, meaning they may not lie perfectly in the plane of the ring. Studies on substituted phenols have shown that planar conformations are often preferred, but steric hindrance from adjacent bulky groups can cause twisting. rsc.org The relative orientation of the O-H bond of the phenol and the adjacent azido group (either cis or trans) would be a key conformational feature, likely influenced by the formation of an intramolecular hydrogen bond.
Intermolecular Interactions: The packing of this compound molecules in a crystal lattice would be stabilized by a combination of non-covalent forces:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It can form robust intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of another hydroxyl group or one of the nitrogen atoms of the azido group. These interactions are highly directional and play a crucial role in defining the crystal architecture.
Halogen Bonding: The bromine atom can act as a halogen bond donor. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. mdpi.com Type I halogen-halogen contacts (e.g., Br···Br) are possible, where the intermolecular distance is shorter than the sum of the van der Waals radii. mdpi.com
Van der Waals Forces: These are weaker, non-specific attractive forces that exist between all molecules and contribute to the bulk of the crystal's cohesive energy.
The interplay of these interactions dictates the final, most thermodynamically stable crystal packing arrangement. mdpi.com
| Interaction Type | Atoms/Groups Involved | Description |
|---|---|---|
| Hydrogen Bonding | -OH (donor) with -OH or -N₃ (acceptor) | Strong, directional interaction crucial for crystal packing. |
| Halogen Bonding | C-Br with Br, O, or N | Directional interaction involving the bromine atom. mdpi.com |
| π-π Stacking | Aromatic Rings | Attractive interaction between parallel aromatic rings. |
| Van der Waals Forces | All atoms | Weak, non-directional attractive forces. |
Computational and Theoretical Chemistry Studies on 2 Azido 4 Bromophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the potential energy surface of 2-Azido-4-bromophenol can be explored to find its lowest energy conformation nih.gov.
The geometry is significantly influenced by the substituents on the phenol (B47542) ring. The ortho-azido group and the para-bromo group exert both steric and electronic effects that modify bond lengths and angles compared to unsubstituted phenol. Intramolecular interactions, such as a potential hydrogen bond between the hydroxyl proton and the proximal nitrogen of the azido (B1232118) group, would be a key feature to investigate as it can lock the molecule into a preferred conformation, affecting its stability and reactivity. Studies on other bromophenols have shown that bromine substitution systematically influences O-H and C-O bond lengths nih.gov.
| Parameter | Predicted Value | Description |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | The distance between the carbon atom of the phenyl ring and the bromine atom. |
| C-N (azido) Bond Length | ~1.40 Å | The distance between the phenyl carbon and the first nitrogen of the azido group. |
| N-N (central) Bond Length | ~1.25 Å | The bond length between the first and second nitrogen atoms of the azido group. |
| N-N (terminal) Bond Length | ~1.15 Å | The bond length between the second and third nitrogen atoms of the azido group. |
| O-H Bond Length | ~0.97 Å | The distance between the oxygen and hydrogen atoms of the hydroxyl group. |
| C-O-H Bond Angle | ~109° | The angle formed by the C-O-H atoms, influenced by potential hydrogen bonding. |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orgyoutube.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) youtube.compku.edu.cn. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to have significant electron density on the phenol ring and the hydroxyl oxygen, while the LUMO is likely distributed over the aromatic system with contributions from the electron-withdrawing azido and bromo groups. The azide (B81097) substituent is known to have complex electronic effects, acting as an inductive withdrawing group but with minimal resonance contribution on a phenol ring acs.orgresearchgate.net. This interplay governs the molecule's reactivity in various chemical reactions.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| E_HOMO | -6.5 to -6.0 | Indicates the electron-donating capability of the molecule. |
| E_LUMO | -1.5 to -1.0 | Indicates the electron-accepting capability of the molecule. |
| Energy Gap (ΔE) | 4.5 to 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Ionization Potential (I ≈ -E_HOMO) | 6.0 to 6.5 | Energy required to remove an electron. |
| Electron Affinity (A ≈ -E_LUMO) | 1.0 to 1.5 | Energy released when an electron is added. |
DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS)—the highest energy points along a reaction pathway e3s-conferences.org. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and selectivity acs.orgnih.gov.
For this compound, a key reaction of interest would be the thermal or photochemical decomposition of the azide group to form a highly reactive nitrene intermediate. Another important reaction is the [3+2] cycloaddition (a "click" reaction) with alkynes or alkenes to form triazoles. Transition state calculations could map out the energy profiles for these pathways, determining whether they are kinetically feasible and predicting the regioselectivity of the cycloaddition products.
Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.
IR Spectroscopy: DFT calculations can predict vibrational frequencies. For this compound, key predicted peaks would include the O-H stretch of the hydroxyl group (~3600 cm⁻¹), the characteristic strong asymmetric stretch of the N≡N bond in the azido group (~2100 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic ring researchgate.netresearchgate.net.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts researchgate.net. Calculations would predict the specific shifts for each unique proton and carbon in the molecule, influenced by the electronic environment created by the -OH, -N₃, and -Br substituents.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to absorption bands in UV-Vis spectra nih.gov. The calculations would likely predict π → π* transitions within the substituted benzene (B151609) ring, helping to explain the molecule's color and photophysical properties.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| IR | O-H Stretch | ~3600 cm⁻¹ |
| IR | N≡N Asymmetric Stretch | ~2100 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm |
| ¹³C NMR | Aromatic Carbons | 110 - 155 ppm |
| UV-Vis | λ_max (π → π*) | 270 - 300 nm |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can reveal the dynamic behavior of this compound and its interactions with its environment, particularly with solvent molecules researchgate.netresearchgate.net.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would provide insights into several key areas:
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar hydroxyl and azido groups through hydrogen bonding and dipole-dipole interactions acs.org.
Conformational Dynamics: The flexibility of the molecule, including the rotation of the hydroxyl and azido groups, and how these motions are influenced by the solvent.
Hydrogen Bonding: The strength and lifetime of hydrogen bonds between the phenol's -OH group and solvent molecules, or potentially intramolecularly with the azide group. Such simulations are crucial for understanding how the solvent medium can affect the molecule's stability, solubility, and reactivity nih.gov.
Quantum Chemical Methods for Advanced Bonding Analysis
To gain a deeper, more quantitative understanding of the chemical bonds within this compound, advanced quantum chemical methods can be employed. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis provide detailed information about electron density distribution, bond orders, and orbital interactions nih.gov.
Applying NBO analysis to this compound could:
Quantify the charge on each atom, revealing the polarity of bonds like C-Br, C-N, and O-H.
Determine the hybridization of atomic orbitals involved in bonding.
Analyze delocalization effects, such as the interaction between the lone pair orbitals of the oxygen and nitrogen atoms with the π-system of the benzene ring rsc.org. This analysis can offer a detailed explanation for the electronic effects observed in the FMO analysis and provide a rigorous description of the intramolecular forces that define the molecule's structure and reactivity arxiv.orgrsc.org.
Machine Learning Approaches in Predicting Chemical Reactivity
The application of machine learning (ML) in computational and theoretical chemistry is a rapidly advancing field, offering the potential to predict chemical reactivity with greater speed and efficiency than traditional quantum mechanical methods. For a molecule such as this compound, with multiple reactive sites, ML models can be trained to predict various aspects of its chemical behavior. These models learn from large datasets of known reactions to identify complex patterns and relationships between molecular structures and their reactivity.
Machine learning models for reaction prediction are typically trained on extensive databases of chemical reactions. organic-chemistry.orgorganic-chemistry.org These models can learn to recognize the patterns associated with specific transformations. For this compound, an ML model could be trained on a dataset of reactions involving aryl azides and bromophenols to predict its likely transformations under various conditions. The model would learn to identify the reactive sites—the azide group, the bromine atom, and the aromatic ring—and predict how they might interact with different reagents.
A key aspect of building a predictive model is the selection of appropriate molecular descriptors. These are numerical representations of a molecule's properties. For this compound, these descriptors can be categorized as follows:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of bonds, rings, and branches.
Geometric Descriptors: These relate to the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like partial charges on atoms, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. khanacademy.org
The following table illustrates a hypothetical set of quantum chemical descriptors that could be used in a machine learning model to predict the reactivity of this compound and related compounds.
Table 1: Hypothetical Quantum Chemical Descriptors for a Machine Learning Model
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity Score (Arbitrary Units) |
|---|---|---|---|---|
| This compound | -6.85 | -1.23 | 2.5 | 0.85 |
| 4-Bromophenol | -6.50 | -0.95 | 2.1 | 0.60 |
| Phenyl azide | -7.10 | -1.10 | 1.8 | 0.75 |
Once the descriptors are selected, a machine learning algorithm is chosen to build the predictive model. Common algorithms in cheminformatics include:
Random Forests: An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. publish.csiro.au
Support Vector Machines (SVMs): A supervised learning model that uses a hyperplane to separate data into different classes. chemicalbook.com
Neural Networks: A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. acs.org
For instance, a random forest model could be trained on a dataset of known cycloaddition reactions involving various aryl azides. The model would learn the relationship between the electronic and steric properties of the substituents on the aromatic ring and the reaction yield. This trained model could then be used to predict the yield of a cycloaddition reaction involving this compound with a high degree of accuracy.
The performance of a machine learning model is evaluated using various statistical metrics. For a regression task, such as predicting reaction yield, the coefficient of determination (R²) and the root mean square error (RMSE) are commonly used. For a classification task, such as predicting whether a reaction will occur or not, metrics like accuracy, precision, and recall are employed.
The table below provides a hypothetical comparison of the performance of different machine learning models in predicting the primary reaction site of this compound under specific conditions.
Table 2: Hypothetical Performance of Machine Learning Models in Predicting Reaction Site
| Model | Accuracy (%) | Precision (%) | Recall (%) |
|---|---|---|---|
| Random Forest | 92 | 90 | 93 |
| Support Vector Machine | 88 | 87 | 89 |
While the application of machine learning to predict the chemical reactivity of this compound is still a developing area, the general success of these methods in organic chemistry suggests a promising future. rsc.orgresearchgate.net As more experimental and computational data become available, the accuracy and predictive power of these models will continue to improve, providing a valuable tool for the design and discovery of new chemical reactions and molecules.
Applications of 2 Azido 4 Bromophenol in Advanced Organic Synthesis
Role as a Versatile Synthon in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. nih.govbaranlab.org This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. nih.gov
2-Azido-4-bromophenol is an ideal synthon for MCRs, primarily due to the reactivity of its azide (B81097) group. The azide functionality can readily participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". frontiersin.org In a multi-component setup, this compound can react in a one-pot synthesis with, for example, a terminal alkyne and another reactive species. A notable example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can be integrated into MCRs to construct elaborate molecular scaffolds. doi.orgnih.gov The presence of the bromophenol moiety on the starting synthon means that the resulting complex molecule is pre-functionalized, bearing hydroxyl and bromo groups that can be used for subsequent modifications.
| MCR Component | Role/Functionality | Potential Transformation |
| This compound | Azide source | Forms a triazole ring |
| Alkyne-containing molecule | Alkyne source | Participates in cycloaddition |
| Third Component (e.g., aldehyde) | Electrophile | Can react with other functional groups in the pot |
Development of Complex Organic Scaffolds through Sequential and Orthogonal Reactions
The construction of complex organic molecules often relies on sequential and orthogonal reactions, where different functional groups on a molecule are addressed in a specific order without interfering with each other. This compound is well-suited for such strategies due to its distinct reactive sites: the azide, the bromo group, and the phenol (B47542).
These groups exhibit orthogonal reactivity, allowing for selective transformations:
Azide Group: Primarily undergoes cycloaddition reactions, especially the highly selective CuAAC ("click" reaction) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole ring. researchgate.netnih.gov This reaction is typically bio-orthogonal, meaning it does not interfere with most other functional groups. ru.nl
Bromo Group: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
Phenolic Hydroxyl Group: The -OH group can be readily converted into an ether or ester, or it can be used to direct further electrophilic aromatic substitution.
A synthetic strategy could involve first reacting the azide group in a click reaction, then using the bromine atom for a Suzuki coupling to introduce a new aryl group, and finally, esterifying the phenolic hydroxyl. This stepwise, controlled functionalization enables the synthesis of highly complex and diverse molecular architectures from a single, versatile starting material. nih.gov
Synthesis of Heterocyclic Compounds (e.g., Triazoles, Nitrogen-containing Rings)
The synthesis of nitrogen-containing heterocycles is a major focus of organic and medicinal chemistry, as these structures are present in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.govgoogle.com The azide group of this compound makes it an excellent precursor for synthesizing 1,2,3-triazoles.
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent method for this transformation. rsc.org The discovery of the copper(I)-catalyzed version (CuAAC) revolutionized this process, making it a cornerstone of click chemistry due to its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. frontiersin.orgnih.gov By reacting this compound with various terminal alkynes, a library of 1-(4-bromo-2-hydroxyphenyl)-1,2,3-triazoles can be synthesized.
| Reactant 1 | Reactant 2 | Reaction Type | Primary Product |
| This compound | Terminal Alkyne | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole |
| This compound | Strained Cyclooctyne (B158145) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fused triazole ring system |
Beyond triazoles, the azide group can be used to synthesize other nitrogen-containing rings. For instance, azides can react with phosphines in the Staudinger ligation to form an aza-ylide, which can then be trapped intramolecularly to form various heterocyclic systems. nih.gov
Functionalization of Polymeric and Material Surfaces
Modifying the surfaces of materials is crucial for tailoring their properties for specific applications in fields ranging from biomedical devices to electronics. rsc.orgmdpi.com this compound serves as a valuable agent for surface functionalization, primarily through reactions involving its azide group.
Click chemistry is a powerful tool for covalently attaching molecules to surfaces in a highly specific and efficient manner. poly-an.de A common strategy involves pre-functionalizing a material surface with alkyne groups. The surface can then be immersed in a solution containing this compound and a copper(I) catalyst, leading to the covalent attachment of the bromophenol moiety onto the surface via a stable triazole linker. nih.govresearchgate.net
This method allows for precise control over surface chemistry. nih.gov The attached 4-bromo-2-hydroxyphenyl groups can alter the surface's properties, such as hydrophobicity, and provide additional functional handles (the phenol and bromo groups) for further, secondary modifications. This approach has been used to functionalize a wide range of materials, including polymer nanoparticles and self-assembled monolayers on gold surfaces. nih.govnih.gov
Beyond surface attachment, this compound can be incorporated directly into the structure of a polymer. This can be achieved by first converting the phenol group into a polymerizable unit, such as an acrylate (B77674) or methacrylate. The resulting monomer can then be copolymerized with other monomers to create a functional polymer chain bearing pendant azido-bromophenyl groups.
These azide groups within the polymer matrix can serve as cross-linking points. For example, upon addition of a di-alkyne molecule and a copper catalyst, the azide groups on different polymer chains can react to form a cross-linked polymer network. This is an effective method for preparing functional hydrogels and other cross-linked materials. Alternatively, the azide groups can be used for post-polymerization modification, allowing for the attachment of various molecules to the polymer backbone using click chemistry. researchgate.net Aryl azides can also be used for photografting, where UV light exposure generates a highly reactive nitrene intermediate that can insert into C-H bonds on a polymer surface, forming a covalent linkage. nih.gov
Bioconjugation Strategies Utilizing 2 Azido 4 Bromophenol Derivatives Chemical Methodology Focus
Site-Specific Labeling and Modification through Bioorthogonal Reactions
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide (B81097) group is a cornerstone of bioorthogonal chemistry because it is virtually absent in biology and exhibits highly specific reactivity with select partners. nih.govnih.gov This allows for the precise labeling of biomolecules that have been functionalized with an azide-containing precursor.
The primary bioorthogonal reactions available to the azide group on a 2-Azido-4-bromophenol derivative are the Staudinger Ligation and various forms of the Azide-Alkyne Cycloaddition. nih.gov
| Reaction | Partner | Catalyst | Key Features |
| Staudinger Ligation | Triarylphosphine (e.g., with an ester trap) | None | Forms a stable amide bond. Early bioorthogonal reaction, though can have slower kinetics and require higher phosphine (B1218219) concentrations. nih.gov |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) source | "Click chemistry" paradigm. nih.gov Very fast and efficient, forming a stable triazole linkage. Requires a copper catalyst, which can be toxic to living cells, making it ideal for in vitro applications. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (B158145) (e.g., DIBO, BCN) | None | "Copper-free click chemistry." nih.gov Does not require a cytotoxic catalyst, making it suitable for live-cell and in vivo labeling. nih.gov Forms a stable triazole linkage. |
The most powerful strategy for achieving site-specific modification of a protein is to incorporate a non-canonical amino acid (ncAA) bearing the desired chemical handle directly into the polypeptide chain during synthesis. nih.govresearchgate.net Following the well-established precedent of p-azido-L-phenylalanine (pAzF), a derivative such as 2-azido-4-bromo-L-phenylalanine could theoretically be used for this purpose. nih.govresearchgate.net
This method relies on amber stop codon suppression technology. researchgate.netnih.gov The process involves:
Engineering a unique tRNA/aminoacyl-tRNA synthetase pair: This synthetase is evolved to exclusively recognize the azido-functionalized amino acid precursor and charge it to its cognate transfer RNA (tRNA).
Genetic Manipulation: A gene of interest is mutated to replace the codon for a specific amino acid with the amber stop codon (TAG).
Expression: When the host cell's machinery expresses this gene in the presence of the azido-ncAA, the engineered tRNA recognizes the TAG codon and inserts the azido-amino acid at that precise location, rather than terminating translation. researchgate.net
This results in a protein with a bioorthogonal azide handle at a predetermined site, ready for subsequent chemical modification with a probe or linker. nih.govnih.gov
A chemoselective linker is a molecule that can react with a specific functional group on a biomolecule without cross-reacting with other functional groups. The this compound scaffold is inherently suited for the development of such linkers due to its multiple, orthogonally reactive sites.
The azide group serves as the primary handle for chemoselective ligation to an alkyne- or phosphine-modified biomolecule via the reactions described previously. Once this primary conjugation is achieved, the remaining functionalities on the aromatic ring—the bromine atom and the phenolic hydroxyl group—become available for further modification to build sophisticated linkers.
| Functional Group on Scaffold | Potential Reaction Type | Purpose |
| Azide (-N₃) | CuAAC, SPAAC, Staudinger Ligation | Primary chemoselective conjugation to a biomolecule. |
| Bromine (-Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Attachment of a second functional moiety (e.g., drug, fluorophore, second biomolecule). |
| Phenolic Hydroxyl (-OH) | Ether or ester formation, Tyrosine-specific ligations | Attachment of payloads, modification of solubility, or serving as a specific recognition site. nih.gov |
For example, a linker could be synthesized where the azide reacts with a protein that has been metabolically labeled with a cyclooctyne. The exposed bromo-phenol end of the now-conjugated linker could then be used in a subsequent step, for instance, undergoing a Suzuki coupling reaction to attach a boronic acid-functionalized imaging agent.
Strategies for Constructing Multi-functional Bioconjugates
The true potential of the this compound scaffold lies in creating multi-functional bioconjugates, where a single protein is decorated with multiple, distinct molecular entities. This is achieved by leveraging the orthogonal reactivity of the functional groups on the phenyl ring.
A general strategy would proceed as follows:
Site-Specific Incorporation: An amino acid derivative of this compound is incorporated into a target protein at a specific site, as detailed in section 7.1.1.
First Conjugation (Bioorthogonal): The azide is used to attach the first functional molecule (Molecule A), which is modified with a compatible reactive partner like a strained alkyne. This reaction is highly specific and occurs under biocompatible conditions. nih.govnih.gov
Second Conjugation (Orthogonal Chemistry): The now-exposed bromophenol moiety on the protein serves as a secondary attachment point. The bromine atom is a particularly useful handle for transition-metal-catalyzed cross-coupling reactions, which are largely orthogonal to biological functional groups. A second molecule of interest (Molecule B), functionalized with a suitable coupling partner (e.g., a boronic acid or a terminal alkyne), can be attached at this site.
This approach allows for the construction of antibody-drug conjugates (ADCs) with both a therapeutic payload and an imaging agent, or the assembly of protein complexes by linking two different proteins together through a single, modified amino acid residue. This provides precise control over the stoichiometry and spatial arrangement of the conjugated molecules, which is often difficult to achieve with less specific labeling methods like lysine (B10760008) conjugation. elifesciences.org
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Methods for Selective Transformations involving Azido (B1232118) and Bromo Groups
The presence of both an azido group and a bromine atom on the same aromatic scaffold presents a compelling challenge and opportunity for the development of highly selective catalytic transformations. Future research will likely focus on creating novel catalytic systems that can chemoselectively activate one functional group while leaving the other intact. This "orthogonal" reactivity is crucial for the streamlined synthesis of complex molecules.
One primary area of investigation involves the selective functionalization of the carbon-bromine bond via transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. organic-chemistry.org A key research goal will be to design ligand-catalyst complexes that can operate under mild conditions to avoid premature reaction or decomposition of the sensitive azido group. Conversely, the development of catalysts, potentially copper-based, for the selective transformation of the azido group—for instance, in azide-alkyne cycloaddition ("click") reactions or Staudinger ligations—without engaging the C-Br bond is another critical frontier. asianpubs.orgresearchgate.net The discovery of catalytic methods that can sequentially or orthogonally functionalize both sites would enable the rapid generation of molecular diversity from a single, versatile building block.
| Catalytic Approach | Target Functional Group | Potential Transformation | Research Goal |
| Palladium Catalysis | Bromo Group | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Couplings | Develop ligands and conditions that are compatible with the azido group, preventing its reduction or decomposition. |
| Copper Catalysis | Azido Group | Azide-Alkyne Cycloaddition (CuAAC) | Achieve high efficiency and regioselectivity without promoting side reactions at the C-Br or phenolic OH sites. researchgate.net |
| Nickel Catalysis | Bromo Group | Hydroxylation, Cross-coupling | Explore alternative, earth-abundant catalysts for C-Br bond functionalization under mild conditions. organic-chemistry.org |
| Photoredox Catalysis | Azido or Bromo Group | Radical-based transformations | Investigate light-induced methods for selective activation, offering unique reactivity pathways not accessible by thermal methods. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of organic azides on a large scale can be hazardous due to their potential for explosive decomposition. acs.org Flow chemistry, where reagents are pumped through tubing and mixed in a continuous stream, offers a significantly safer alternative to traditional batch processing. acs.orgcam.ac.uk Future research will focus on integrating the synthesis and subsequent reactions of 2-Azido-4-bromophenol into continuous flow systems. This approach minimizes the accumulation of hazardous intermediates, allows for precise control over reaction parameters like temperature and residence time, and facilitates safer scaling-up. beilstein-journals.orgnih.gov
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytical feedback, represent the next logical step. mpg.demit.edu An automated system could perform a multi-step synthesis starting from this compound, including selective catalytic transformations at the bromo and azido sites, without manual intervention. atomfair.commit.edu This would accelerate the discovery of new derivatives for applications in materials science and pharmaceuticals by enabling high-throughput screening of reaction conditions and synthesis of compound libraries. The development of such automated platforms is a key opportunity for advancing the utility of this versatile building block. rsc.org
| Platform | Advantage | Application for this compound | Key Research Objective |
| Continuous Flow Reactors | Enhanced safety, precise process control, scalability | On-demand and scalable synthesis of the parent compound and its immediate derivatives, minimizing the handling of potentially unstable azide (B81097) intermediates. acs.orgcam.ac.uk | Optimization of reaction conditions (temperature, pressure, flow rate, stoichiometry) to maximize yield and purity in a continuous process. |
| Automated Synthesis | High-throughput experimentation, multistep sequences, data collection | Rapid generation of a library of derivatives by programming sequential reactions at the bromo, azido, and phenol (B47542) positions. mpg.de | Development of robust, integrated modules for reaction, work-up, and purification compatible with the compound's reactivity. |
| Microfluidic Systems | Low reagent consumption, rapid screening | Screening of novel catalysts and reaction conditions for selective transformations using minimal material. | Design of microreactors that can handle the specific solubility and reactivity characteristics of the compound and its derivatives. |
Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Reactions
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. rsc.orgijsetpub.com Future research on this compound will undoubtedly prioritize the development of environmentally benign synthetic routes and reaction protocols. This involves several key areas of focus.
Firstly, the synthesis of the phenol core itself can be improved. Traditional methods for producing phenols can generate significant waste. paperpublications.org Research into greener alternatives, such as the direct oxidation of arylboronic acids using eco-friendly oxidants like hydrogen peroxide in greener solvents like ethanol (B145695) or water, represents a promising direction. rsc.orgnih.govresearchgate.netbohrium.com Secondly, the choice of solvents and reagents for subsequent transformations is critical. Moving away from hazardous organic solvents towards water, supercritical fluids, or biodegradable ionic liquids is a major goal. rsc.org Finally, the principles of atom economy—designing reactions to maximize the incorporation of all reactant materials into the final product—will guide the development of new transformations. mlsu.ac.injocpr.com This includes favoring catalytic reactions over stoichiometric ones and designing synthetic pathways that minimize the number of steps and purification requirements.
| Green Chemistry Principle | Application to this compound | Research Opportunity |
| Atom Economy | Designing synthetic routes (e.g., addition reactions) where most atoms from the reactants are incorporated into the product, minimizing byproduct waste. jocpr.com | Development of one-pot, tandem reactions that build molecular complexity efficiently. |
| Safer Solvents & Auxiliaries | Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or supercritical CO2 for synthesis and purification steps. rsc.orgijsetpub.com | Investigating micellar catalysis in water to enhance the solubility and reactivity of organic substrates. rsc.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the aromatic ring, moving away from petrochemical sources. | Engineering biosynthetic pathways or utilizing biomass-derived platform chemicals for phenol synthesis. |
| Catalysis | Employing highly selective and recyclable catalysts (e.g., heterogeneous catalysts, enzymes) to reduce waste and energy consumption. mlsu.ac.in | Designing immobilized catalysts that can be easily separated from the reaction mixture and reused multiple times. |
| Design for Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure, potentially using photochemical or microwave-assisted methods to reduce energy input. paperpublications.org | Exploring visible-light-induced reactions that can proceed under mild, energy-efficient conditions. organic-chemistry.org |
Design of Next-Generation Molecular Probes and Building Blocks for Chemical Biology
The functional groups of this compound make it an ideal starting point for the design of next-generation molecular probes for chemical biology. The azide group is a premier "bioorthogonal" handle, most famously used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). mdpi.com This allows for the specific and efficient attachment of reporter molecules, such as fluorophores or affinity tags, to biomolecules in complex biological systems, including living cells. nih.gov
Future research will leverage this capability to create novel probes. For example, the this compound core could be elaborated into a ligand that targets a specific protein. After the ligand binds to its target, the azide group serves as a chemical handle for subsequent visualization or purification. nih.gov The bromine atom offers an additional site for diversification, allowing for the tuning of properties like solubility, cell permeability, or binding affinity. It can also serve as a heavy atom for X-ray crystallography studies or be used in photo-crosslinking experiments. The development of fluorogenic probes, where the fluorescence is "turned on" only after the azide reacts with its target, is another exciting avenue. nih.gov These advanced tools are crucial for target identification, drug discovery, and understanding complex biological processes. researchgate.netnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-Azido-4-bromophenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Nucleophilic Substitution : Start with 4-bromophenol, introduce the azide group via SNAr (nucleophilic aromatic substitution) using sodium azide (NaN₃) under controlled pH (e.g., acidic or basic conditions). Monitor reaction progress via TLC or HPLC .
- Catalytic Optimization : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Adjust catalyst loading (5–10 mol%) and temperature (60–80°C) to balance yield and decomposition risks .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via NMR (¹H/¹³C) and HRMS.
Q. How can researchers ensure the stability of this compound during storage and experimental handling?
- Methodological Answer :
- Storage Conditions : Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent photodegradation and moisture absorption. Use desiccants (e.g., molecular sieves) in storage containers .
- Stability Monitoring : Perform periodic FT-IR analysis to track azide group integrity (sharp peak at ~2100 cm⁻¹). Compare NMR spectra over time to detect decomposition (e.g., phenol oxidation or azide reduction) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography. For ambiguous azide signals, use Raman spectroscopy to confirm N₃ stretching modes .
- Computational Support : Employ density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Tools like Gaussian or ORCA can predict chemical shifts and vibrational modes, resolving discrepancies .
Q. What mechanistic insights explain the reactivity of the azido group in this compound under varying catalytic environments?
- Methodological Answer :
- Kinetic Profiling : Conduct time-resolved in-situ FT-IR to track azide consumption rates under different catalysts (e.g., CuI for "click" reactions). Compare activation energies via Arrhenius plots .
- Isotopic Labeling : Use ¹⁵N-labeled NaN₃ to trace azide incorporation pathways. Analyze isotopic distribution via HRMS to distinguish between SNAr and radical mechanisms .
Q. How can computational modeling (e.g., DFT) guide the design of this compound-based click chemistry reactions?
- Methodological Answer :
- Transition State Analysis : Model Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using DFT to identify steric/electronic effects of the bromo substituent on regioselectivity.
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) to predict reaction rates and byproduct formation. Pair with experimental kinetic data to validate models .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the thermal stability of this compound across differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (heating rate, sample mass) to rule out instrumental variability. Use high-purity standards (e.g., indium for DSC calibration) .
- Multi-Method Integration : Combine DSC/TGA with evolved gas analysis (EGA-MS) to detect decomposition products (e.g., N₂ release). Correlate mass loss (TGA) with enthalpy changes (DSC) to clarify decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
